molecular formula C8H7ClFIO2 B14772710 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene

1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene

Cat. No.: B14772710
M. Wt: 316.49 g/mol
InChI Key: BLBNTLONPRLREE-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene is an aromatic compound with a complex structure, characterized by the presence of chlorine, fluorine, iodine, and methoxymethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes successive halogenation and methoxymethoxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogens.

    Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The halogens and methoxymethoxy group can form various bonds and interactions with other molecules, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene include:

    2-Chloro-4-fluoro-1-iodobenzene: Similar halogenation pattern but lacks the methoxymethoxy group.

    1-Fluoro-4-iodobenzene: Contains fluorine and iodine but lacks chlorine and methoxymethoxy groups.

    2-Bromo-1-chloro-3-fluoro-5-iodobenzene: Contains bromine instead of a methoxymethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H7ClFIO2

Molecular Weight

316.49 g/mol

IUPAC Name

1-chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7ClFIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3

InChI Key

BLBNTLONPRLREE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Cl)I)F

Origin of Product

United States

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